molecular formula C10H18FNO3 B6361222 tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate CAS No. 2306248-33-7

tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate

Cat. No.: B6361222
CAS No.: 2306248-33-7
M. Wt: 219.25 g/mol
InChI Key: FZAKOAFETOZBLC-JGVFFNPUSA-N
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Description

tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl esters in the presence of suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions and to scale up the production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, enhancing its stability and selectivity in chemical reactions .

Properties

IUPAC Name

tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKOAFETOZBLC-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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